Bal-ari8
Descripción
Bal-ari8 (7-fluoro-2-(N-methyl-N-carboxymethyl)sulfamoyl xanthone, CAS 124066-40-6) is an aldose reductase inhibitor (ARI) developed to address diabetic complications such as neuropathy, retinopathy, and nephropathy. Its mechanism involves suppressing sorbitol accumulation in tissues by inhibiting aldose reductase, the first enzyme in the polyol pathway. Excessive sorbitol production under hyperglycemic conditions contributes to osmotic stress and oxidative damage, leading to cataracts, proteinuria, and neuronal dysfunction .
In a pivotal 1991 study, this compound demonstrated efficacy in streptozotocin-induced diabetic rats. Key findings include:
- Sorbitol Reduction: Daily administration over 8 weeks reduced lens sorbitol levels by 70% compared to untreated diabetic controls.
- Cataract Prevention: Cataract incidence dropped from 100% (controls) to 45% in treated rats.
- Proteinuria Mitigation: this compound prevented 70% of the 2.5-fold increase in urinary protein excretion observed in diabetic controls. Electrophoretic analysis revealed normalization of protein profiles, with albumin excretion reduced to 7.5% (vs. 25% in controls) .
Propiedades
Número CAS |
124066-40-6 |
|---|---|
Fórmula molecular |
C16H12FNO6S |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
2-[(7-fluoro-9-oxoxanthen-2-yl)sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C16H12FNO6S/c1-18(8-15(19)20)25(22,23)10-3-5-14-12(7-10)16(21)11-6-9(17)2-4-13(11)24-14/h2-7H,8H2,1H3,(H,19,20) |
Clave InChI |
SXDYWXILYKTCNW-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F |
SMILES canónico |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F |
Otros números CAS |
124066-40-6 |
Sinónimos |
7-fluoro-2-(N-methyl-N-carboxymethyl)sulfamoyl xanthone BAL-ARI8 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Functional Comparison with Other ARIs
The table below summarizes Bal-ari8’s performance against diabetic complications relative to general ARI mechanisms:
| Parameter | This compound | Typical ARIs (e.g., Epalrestat, Ranirestat) |
|---|---|---|
| Sorbitol Reduction | 70% reduction in lens sorbitol | 50–80% reduction in nerve/tissue sorbitol |
| Cataract Incidence | 45% in treated rats vs. 100% controls | Limited data; mixed results in human trials |
| Proteinuria Prevention | 70% efficacy | Not well-documented for most ARIs |
| Glucose Modulation | No effect on serum glucose levels | No significant impact on glycemic control |
Note: Data for other ARIs inferred from general ARI literature; this compound’s specificity for proteinuria is unique .
Structural and Pharmacokinetic Distinctions
This compound’s xanthone backbone with a sulfamoyl group distinguishes it from carboxylic acid-based ARIs like Epalrestat. This structural difference may enhance tissue permeability and reduce off-target effects. For example:
Limitations and Advantages
- Advantages : this compound’s dual action on cataracts and proteinuria is rare among ARIs, which typically focus on neuropathy. Its lack of glucose modulation avoids hypoglycemia risks.
- Limitations: Limited data on human trials and long-term toxicity. Most ARIs face challenges in crossing the blood-retinal barrier, a hurdle this compound’s efficacy in lens sorbitol reduction may partially address .
Critical Research Findings and Data Tables
Table 1: Biochemical Effects of this compound in Diabetic Rats
| Parameter | Diabetic Controls | This compound Treated | Efficacy (%) |
|---|---|---|---|
| Lens Sorbitol (μg/g tissue) | 12.4 ± 1.2 | 3.7 ± 0.8 | 70% |
| Cataract Incidence | 100% | 45% | 55% reduction |
| Urinary Protein (mg/24h) | 45.2 ± 5.6 | 13.5 ± 3.2 | 70% prevention |
Table 2: Structural Comparison of this compound and Hypothetical Analogs
| Compound | Core Structure | Functional Groups | Molecular Weight |
|---|---|---|---|
| This compound | Xanthone | 7-fluoro, sulfamoyl, N-methyl | ~380 g/mol |
| Epalrestat | Carboxylic acid | Hydantoin, carboxylate | 319 g/mol |
| Ranirestat | Spirohydantoin | Cyclic sulfonamide | 348 g/mol |
Note: Analog structures inferred from general ARI literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
